molecular formula C10H11N3O2 B2426977 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine CAS No. 1092341-51-9

5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine

Cat. No. B2426977
CAS RN: 1092341-51-9
M. Wt: 205.217
InChI Key: GULCJKRGLRTTRF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Oxadiazoles are known to participate in various chemical reactions, particularly those involving the nitrogen atoms in the ring. They can act as ligands in coordination chemistry, and they can undergo substitution reactions at the nitrogen atoms .

Scientific Research Applications

Anti-Diabetic Properties

Pyrazoline derivatives, including our compound, have been reported to exhibit anti-diabetic effects . Researchers have explored their potential in managing blood glucose levels and improving insulin sensitivity.

Antidepressant Potential

Compounds containing the pyrazoline pharmacophore have shown promise as antidepressants . Investigating the effects of our compound on neurotransmitter pathways could provide valuable insights.

Anticonvulsant Effects

Pyrazolines have been explored for their anticonvulsant properties . Our compound might influence neuronal excitability and seizure thresholds, making it relevant in epilepsy research.

Antimicrobial Activity

Given the reported antimicrobial properties of pyrazoline derivatives , further studies could assess the efficacy of our compound against various pathogens, including bacteria and fungi.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Oxadiazoles have been studied for their potential use as bioactive compounds .

Future Directions

The future research directions for this compound could involve studying its potential biological activity, given the known bioactivity of other oxadiazole compounds . It could also involve exploring its potential uses in materials science or coordination chemistry.

properties

IUPAC Name

5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-14-8-5-3-7(4-6-8)9-12-10(11)13-15-9/h3-6H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULCJKRGLRTTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine

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